molecular formula C10H7N5 B4502660 {[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE

{[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE

Cat. No.: B4502660
M. Wt: 197.20 g/mol
InChI Key: POPFCCWQCRYQGZ-UHFFFAOYSA-N
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Description

{[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE: is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes both pyridine and pyrimidine rings, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

Chemistry: In synthetic chemistry, {[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential in biological applications, particularly in the development of pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug development, especially in the treatment of diseases such as cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of {[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its medicinal effects .

Comparison with Similar Compounds

  • 2-Amino-4H-pyran-3-carbonitrile
  • Morpholine derivatives
  • Bismuth subcitrate/metronidazole/tetracycline

Comparison: Compared to these similar compounds, {[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE stands out due to its unique combination of pyridine and pyrimidine rings. This structural feature provides it with distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(4-pyridin-2-ylpyrimidin-2-yl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c11-7-14-10-13-6-4-9(15-10)8-3-1-2-5-12-8/h1-6H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPFCCWQCRYQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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